2-Chloro-4-iodopyridine

Overview

Description

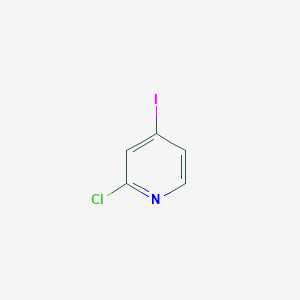

2-Chloro-4-iodopyridine (CAS 153034-86-7) is a halogenated pyridine derivative with molecular formula C₅H₃ClIN and molecular weight 239.44 g/mol. The compound is sensitive to light and moisture, requiring storage at 2–8°C under inert gas . Its structure features chlorine and iodine substituents at the 2- and 4-positions of the pyridine ring, respectively, enabling diverse reactivity in cross-coupling, nucleophilic substitution, and cyclization reactions . Applications include pharmaceutical intermediates (e.g., tau protein imaging agents ) and materials science (e.g., cyclometalating ligands in organometallic complexes ).

Preparation Methods

Halogen Exchange via Ullmann-Type Coupling

The halogen exchange method represents a direct route to 2-chloro-4-iodopyridine, leveraging the reactivity of sodium iodide with 2-chloropyridine. This Ullmann-type coupling proceeds under catalytic conditions, typically employing copper(I) iodide (CuI) in dimethylformamide (DMF) at elevated temperatures .

Reaction Mechanism and Optimization

The reaction involves nucleophilic aromatic substitution, where iodide displaces chlorine at the 4-position of the pyridine ring. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 120–140°C | >90% above 130°C |

| CuI Concentration | 10–15 mol% | Maximizes turnover |

| Solvent | DMF or DMSO | Polar aprotic solvents enhance reactivity |

| Reaction Time | 12–24 hours | Prolonged durations reduce byproducts |

Side reactions, such as di-iodination or ring opening, are mitigated by maintaining anhydrous conditions and stoichiometric control . Industrial-scale implementations report yields of 85–92% with >98% purity after recrystallization from methanol .

Chlorination of 4-Iodopyridine

An alternative approach involves introducing chlorine at the 2-position of 4-iodopyridine using phosphorus trichloride (PCl₃). This method is favored for its compatibility with electron-deficient pyridines .

Stepwise Protocol

-

Substrate Activation : 4-Iodopyridine is dissolved in dichloromethane (DCM) under nitrogen.

-

Chlorination : PCl₃ is added dropwise at 0°C, followed by gradual warming to 25°C.

-

Quenching : The mixture is poured into ice-water, and the product extracted with ethyl acetate.

Critical Parameters

-

Molar Ratio (PCl₃:4-Iodopyridine) : 1.2:1 minimizes excess reagent while ensuring complete conversion.

-

Acid Catalyst : Lewis acids like AlCl₃ (5 mol%) accelerate the reaction, reducing time from 48 to 24 hours .

-

Yield : 75–80% with 95% purity, though residual phosphorus species necessitate careful purification .

Multi-Step Synthesis from 2-Chloro-5-methylpyridine

A patented four-step route (CN103420902A) transforms 2-chloro-5-methylpyridine into 2-chloro-4-iodo-5-methylpyridine, which is subsequently dealkylated .

Step 1: Oxidation to N-Oxide

2-Chloro-5-methylpyridine reacts with hydrogen peroxide in acetic acid at 80°C for 5–7 hours, yielding the N-oxide derivative (85–90% yield).

Step 2: Nitration

Nitration with fuming HNO₃ and H₂SO₄ at 100°C introduces a nitro group at the 4-position. The nitro intermediate is isolated in 70% yield after recrystallization.

Step 3: Reduction to Amine

Iron powder in acetic acid reduces the nitro group to an amine at 80–120°C over 2–3 hours (90% yield).

Step 4: Diazotization-Iodination

The amine is diazotized with NaNO₂/H₂SO₄ at 0–5°C, followed by treatment with NaI to introduce iodine. This final step achieves 65–70% yield, with an overall process efficiency of 35–40% .

Carboxylation-Iodination Sequential Route

A less conventional method involves reacting 2-chloro-3-iodopyridine with carbon dioxide under high pressure (20–30 bar) in the presence of palladium catalysts . While theoretically plausible, this route suffers from low regioselectivity (<50%) and competing decarboxylation, limiting its industrial applicability.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Halogen Exchange | 85–92 | >98 | High | Moderate |

| Chlorination | 75–80 | 95 | Moderate | Low |

| Multi-Step Synthesis | 35–40 | 90 | Low | High |

| Carboxylation | <50 | 80 | Limited | Very High |

The halogen exchange method is optimal for large-scale production due to its simplicity and high yield. In contrast, the multi-step synthesis, though labor-intensive, provides access to methyl-substituted derivatives for specialized applications .

Recent Advancements and Optimization

Recent studies highlight microwave-assisted Ullmann coupling, reducing reaction times to 2–4 hours with comparable yields . Additionally, flow chemistry systems have been adopted for continuous production, enhancing reproducibility and minimizing byproducts . Catalytic systems using nanoparticles (e.g., CuO/ZnO) show promise in reducing catalyst loading to 5 mol% while maintaining efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium amide or thiolates, typically in polar aprotic solvents like dimethylformamide.

Coupling Reactions: Palladium catalysts are often used in the presence of bases like potassium carbonate.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

Pharmaceutical Applications

Key Intermediate in Drug Synthesis:

2-Chloro-4-iodopyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Research indicates its importance in developing anti-cancer and anti-inflammatory drugs. For instance, it has been involved in synthesizing pyridine-based compounds that exhibit potent biological activity against cancer cells.

Case Study:

A study published in "Molecules" highlighted the synthesis of novel pyridine derivatives using this compound, which showed promising anti-cancer properties in vitro. The derivatives were tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Agrochemical Development

Role in Pesticide Formulation:

In agrochemicals, this compound serves as a crucial building block for formulating effective pesticides and herbicides. Its ability to enhance crop protection makes it valuable in sustainable agriculture practices.

Data Table: Agrochemical Products Derived from this compound

| Product Name | Function | Application Area |

|---|---|---|

| Herbicide A | Weed control | Crop protection |

| Insecticide B | Insect growth regulator | Pest management |

| Fungicide C | Fungal disease control | Crop health |

Material Science

Advanced Material Production:

The compound is also used in material science for producing advanced materials such as polymers and coatings. Its incorporation into materials enhances their durability and resistance to environmental factors.

Case Study:

Research conducted on polymer blends containing this compound showed improved mechanical properties and thermal stability compared to standard polymers. This enhancement is attributed to the compound's unique chemical structure, which facilitates better intermolecular interactions.

Biochemical Research

Enzyme Inhibition Studies:

In biochemical research, this compound is valuable for studying enzyme inhibitors and receptor interactions. It aids researchers in exploring complex biological processes, particularly in understanding disease mechanisms at the molecular level.

Data Table: Biochemical Studies Utilizing this compound

| Study Focus | Findings | Implications |

|---|---|---|

| Enzyme X inhibition | Significant inhibition | Potential drug target |

| Receptor Y interaction | Enhanced binding | Insights into receptor function |

Organic Synthesis

Versatile Building Block:

As a versatile building block in organic chemistry, this compound facilitates the creation of complex molecules. Its reactivity allows chemists to explore new synthetic pathways and develop innovative compounds.

Case Study:

A recent publication explored the use of this compound in synthesizing novel heterocyclic compounds, demonstrating its utility in creating diverse chemical entities with potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-Chloro-4-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which make it highly reactive. These halogen atoms can participate in various substitution and coupling reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is further enhanced by the electron-withdrawing nature of the halogens, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Pyridines

Key analogs and their properties are summarized in Table 1.

Table 1: Physical and Structural Properties of Selected Halogenated Pyridines

Key Differences:

- Electronic Effects : The electron-withdrawing nitro group in 2-Chloro-5-nitropyridin-4-amine enhances electrophilicity at the 4-position, favoring nucleophilic aromatic substitution (SNAr) at that site . In contrast, this compound's iodine atom is a superior leaving group compared to chlorine, directing cross-coupling reactions (e.g., Suzuki-Miyaura) to the 4-position .

- Steric Hindrance : Methyl-substituted analogs (e.g., 2-Chloro-4-iodo-6-methylpyridine) exhibit reduced reactivity at the 6-position due to steric effects, limiting accessibility for further functionalization .

- Fluorine Substitution : Fluorine's strong C-F bond in 5-Chloro-2-fluoro-4-iodopyridine reduces reactivity toward nucleophilic displacement compared to chlorine or iodine, making it more stable under harsh conditions .

Reactivity in Cross-Coupling Reactions

This compound :

- Undergoes selective coupling at the 4-position (iodine site) in Pd-catalyzed reactions. For example, ligand L12 in Pd(OAc)₂ systems improves yields from 9% to 93% in meta-C–H arylation .

- Competitive dechlorination is observed under certain conditions (e.g., KOAc as base), leading to byproducts like 4-phenylpyridine derivatives .

Analog Comparisons :

- 5-Chloro-2-fluoro-4-iodopyridine: Fluorine's inductive effect stabilizes the ring, but the iodine remains the primary reactive site. No significant dehalogenation is reported.

- 2-Chloro-4-iodo-6-methylpyridine : Steric hindrance from the methyl group reduces coupling efficiency at the 4-position, favoring alternative pathways or requiring specialized catalysts .

This compound :

- Used in Sonogashira reactions with 1-hexyne to synthesize o-carboranyl compounds for photophysical studies (yield >80%) .

- Key intermediate in synthesizing INFT, a tau protein imaging agent, albeit with low yield (10%) due to competing side reactions .

Derivatives :

Biological Activity

2-Chloro-4-iodopyridine (CAS Number: 153034-86-7) is a heterocyclic compound with significant biological activity, primarily due to its structural features that allow it to participate in various chemical reactions. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Molecular Formula: CHClIN

Molecular Weight: 239.44 g/mol

IUPAC Name: this compound

SMILES Notation: C1=CN=C(C=C1I)Cl

The compound is characterized by a pyridine ring substituted with chlorine and iodine, which enhances its reactivity and biological potential.

Antimicrobial and Cytotoxic Properties

Research indicates that this compound exhibits notable antimicrobial and cytotoxic activities. It has been studied for its effects on various bacterial strains and cancer cell lines:

- Antibacterial Activity: The compound has shown effectiveness against several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, making it a candidate for further development as an antibacterial agent .

- Cytotoxicity: In vitro studies have demonstrated that this compound induces apoptosis in cancer cell lines. The compound activates caspase pathways, leading to programmed cell death, which is crucial for cancer therapy .

Case Studies

-

Study on Cytotoxic Effects:

A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 30 µM across different cell lines, suggesting its potential as an anticancer agent . -

Antimicrobial Efficacy:

Another investigation assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 25 µg/mL for S. aureus and 50 µg/mL for E. coli, indicating significant antibacterial activity .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the pyridine ring allows it to undergo nucleophilic substitution reactions, which can lead to the formation of more complex biologically active compounds .

- Metalation Reactions: The compound can be metalated at the 2-position, facilitating further functionalization that may enhance its biological properties .

Applications in Medicinal Chemistry

Given its promising biological activities, this compound is being explored for various applications:

- Drug Development: It serves as a scaffold in the design of new antimicrobial and anticancer agents. Researchers are investigating derivatives of this compound to optimize efficacy and reduce toxicity.

- Chemical Synthesis: The compound is utilized in synthetic organic chemistry as an intermediate for the development of other pharmaceuticals and agrochemicals due to its reactivity .

Safety Profile

While this compound shows potential therapeutic benefits, it also poses safety concerns:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-chloro-4-iodopyridine, and what experimental conditions are critical for success?

- Answer : The compound is synthesized via cross-coupling reactions. For example, in Heck-type couplings, Pd(PPh₃)₄ is used as a catalyst with this compound and azanorbornene derivatives under reflux in polar solvents like 1,4-dioxane/water . Key conditions include degassing (via N₂ bubbling) and maintaining stoichiometric excess of boronic acids to counteract deborylation side reactions .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Answer : Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and seek medical attention. Store at 0–6°C in airtight containers, and dispose of waste via certified hazardous waste services .

Q. How does the reactivity of this compound compare to its structural isomers (e.g., 2-chloro-3-iodopyridine)?

- Answer : The 4-iodo substituent enhances electrophilicity at the C4 position, favoring nucleophilic substitution or cross-coupling reactions. Isomers like 2-chloro-3-iodopyridine exhibit different regioselectivity due to steric and electronic effects, as seen in Suzuki-Miyaura couplings where C4 selectivity is preferred .

Advanced Research Questions

Q. How can photoredox catalysis be applied to functionalize this compound, and what advantages does it offer over traditional methods?

- Answer : Photoredox catalysis (e.g., using [Ir(ppy)₂(dtbbpy)]PF₆) enables C–H functionalization under mild conditions. This method avoids high temperatures and toxic reagents, achieving 83% yield in synthesizing amino acid derivatives via radical intermediates . Advantages include improved atom economy and compatibility with sensitive functional groups.

Q. What analytical techniques are most effective for characterizing this compound and its derivatives?

- Answer :

Q. How can researchers address contradictions in reported yields for cross-coupling reactions involving this compound?

- Answer : Yield discrepancies often arise from competing side reactions (e.g., homo-coupling of boronic acids) or incomplete consumption of starting material. Strategies include:

- Optimizing catalyst loading (5 mol% Pd(PPh₃)₄) .

- Using excess boronic acid (1.7 equiv.) to drive reactions to completion .

- Monitoring reaction progress via TLC or in-situ NMR to terminate at optimal conversion.

Q. What role does this compound play in developing bioactive molecules, and how is its dual functionality exploited?

- Answer : The compound serves as a bifunctional intermediate in drug discovery. For example, its chloro and iodo groups allow sequential functionalization: the iodo group participates in cross-coupling to install aryl moieties, while the chloro group undergoes nucleophilic substitution to introduce amines or thiols. This approach was used to synthesize nicotinic acetylcholine receptor agonists with reduced toxicity .

Q. Methodological Considerations

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Answer :

- Document reaction parameters : Precisely report solvent ratios, temperature, and catalyst batches.

- Purification protocols : Use flash chromatography (e.g., hexane/ethyl acetate gradients) to isolate products from unreacted this compound, which co-elutes with byproducts .

- Validation : Compare NMR and HR-MS data with literature to confirm identity .

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in novel reactions?

- Answer : Density-functional theory (DFT) models incorporating exact exchange terms (e.g., B3LYP) accurately predict activation energies for cross-coupling transitions states. These models guide solvent selection and catalyst design by simulating charge distribution and orbital interactions .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in this compound reactions?

- Answer : Discrepancies arise from varying reaction mechanisms. For instance, radical pathways (photoredox) favor C4 functionalization, while ionic mechanisms (Suzuki) may exhibit competing C2 reactivity due to transient intermediates. Reviewing mechanistic evidence (e.g., radical traps in photoredox) clarifies these outcomes .

Properties

IUPAC Name |

2-chloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJKIPRQNFDUULB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363977 | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153034-86-7 | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.